molecular formula C15H16N2O B11792115 (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol

Cat. No.: B11792115
M. Wt: 240.30 g/mol
InChI Key: KFHGGEPHQIGXQK-UHFFFAOYSA-N
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Description

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol is a compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of indoline derivatives with pyridine aldehydes under acidic or basic conditions, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the indoline or pyridine rings .

Scientific Research Applications

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanol

InChI

InChI=1S/C15H16N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-9,18H,6-7,10H2,1H3

InChI Key

KFHGGEPHQIGXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C32

Origin of Product

United States

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